Benzaldehyde, m-fluoro-, thiosemicarbazone
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Overview
Description
Benzaldehyde, m-fluoro-, thiosemicarbazone is a chemical compound derived from the reaction of m-fluorobenzaldehyde with thiosemicarbazide. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde, m-fluoro-, thiosemicarbazone typically involves the condensation reaction between m-fluorobenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solution with a few drops of acetic acid as a catalyst. The mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, m-fluoro-, thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazides or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or other reactive sites on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiosemicarbazides.
Scientific Research Applications
Benzaldehyde, m-fluoro-, thiosemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which benzaldehyde, m-fluoro-, thiosemicarbazone exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes critical for cancer cell proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and generating reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde thiosemicarbazone
- p-Fluorobenzaldehyde thiosemicarbazone
- o-Fluorobenzaldehyde thiosemicarbazone
Uniqueness
Benzaldehyde, m-fluoro-, thiosemicarbazone is unique due to the presence of the m-fluoro group, which can influence its reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its ortho- and para-fluoro counterparts.
Properties
Molecular Formula |
C8H8FN3S |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
[(E)-(3-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8FN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ |
InChI Key |
HPLRKDWFIJZYMV-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC(=S)N |
Origin of Product |
United States |
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